2-Amino-5-bromobenzoic acid basic properties
2-Amino-5-bromobenzoic acid basic properties
An In-depth Technical Guide to the Basic Properties of 2-Amino-5-bromobenzoic Acid
For researchers, scientists, and professionals in drug development, a thorough understanding of the fundamental properties of chemical intermediates is paramount. 2-Amino-5-bromobenzoic acid (CAS 5794-88-7) is a key building block in the synthesis of a variety of pharmaceuticals and other specialty chemicals.[1][2][3] This document provides a comprehensive overview of its core physical, chemical, and functional characteristics, complete with experimental protocols and logical diagrams to facilitate its application in research and development.
Core Physical and Chemical Properties
2-Amino-5-bromobenzoic acid is a white to pale yellow crystalline substance.[4] It is stable under normal laboratory conditions but is noted to be light-sensitive and should be stored accordingly in a cool, dry, and dark environment.[4][5]
Table 1: Physicochemical Properties of 2-Amino-5-bromobenzoic Acid
| Property | Value | References |
| Molecular Formula | C₇H₆BrNO₂ | [5][6] |
| Molecular Weight | 216.03 g/mol | [5][6][7] |
| Appearance | White to pale yellow/beige crystalline powder | [4][6][8] |
| Melting Point | 213-219 °C | [4][7][8][9] |
| Boiling Point | 342 °C (Predicted) | [8] |
| pKa | 4.56 | [8] |
| LogP (Octanol/Water) | 1.6 - 1.62 | [6][8][10] |
Table 2: Solubility Profile of 2-Amino-5-bromobenzoic Acid
| Solvent | Solubility | References |
| Water | Insoluble | [4] |
| Methanol | Soluble | [5][11] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [5][11] |
| Alcohols | Soluble | [4] |
| Ethers | Soluble | [4] |
| Chloroform | Soluble | [4] |
| Benzene (B151609) | Soluble | [4] |
| Acetic Acid | Soluble | [4] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of 2-Amino-5-bromobenzoic acid.
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the amine (N-H stretch), carboxylic acid (O-H and C=O stretch), and aromatic C-H and C-C bonds.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are available for structural elucidation.[6][13]
-
Mass Spectrometry (MS): GC-MS data confirms the molecular weight and fragmentation pattern of the compound.[6]
Table 3: Key Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Assignment | References |
| 3497, 3383 | N-H stretching vibrations (amine group) | [11][12] |
| 1675 | C=O stretching vibration (carboxyl group) | [11][12] |
| 1616, 1587, 1548 | C=C stretching vibrations (aromatic ring) | [11][12] |
| 1423 | O-H bending vibration (carboxyl group) | [11][12] |
| 1316, 1292, 1239 | C-N stretching and other fingerprint vibrations | [11][12] |
| 812, 748, 691 | C-H out-of-plane bending (aromatic ring) | [11][12] |
Key Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and analysis of 2-Amino-5-bromobenzoic acid.
Protocol 1: Synthesis via Bromination of o-Aminobenzoic Acid
This method involves the direct bromination of o-aminobenzoic acid.[11][12]
Materials:
-
Sodium 2-aminobenzoate (B8764639)
-
Bromine
-
Glacial Acetic Acid
-
Benzene
Procedure:
-
Prepare a solution of sodium 2-aminobenzoate (40 mmol) in 32 mL of glacial acetic acid.
-
In a separate flask, prepare a solution of bromine (40 mmol) in 47 mL of glacial acetic acid.
-
Cool the sodium 2-aminobenzoate solution to 15 °C.
-
Slowly add the bromine solution dropwise to the cooled aminobenzoate solution while stirring. Maintain the temperature at 15 °C.
-
After the addition is complete, continue stirring the mixture for 1 hour at the same temperature.
-
Filter the resulting precipitate.
-
Wash the collected product with benzene and dry it in the dark to yield 2-Amino-5-bromobenzoic acid.[11][12]
Protocol 2: Synthesis via Nitration and Reduction of Bromobenzoic Acid
This alternative two-step synthesis starts from bromobenzoic acid.[4]
Step A: Nitration
-
In a three-necked flask, dissolve bromobenzoic acid in concentrated sulfuric acid by heating to 100 °C.
-
Slowly add a mixture of concentrated sulfuric acid and concentrated nitric acid, maintaining the reaction temperature between 100-120 °C.
-
After addition, hold the temperature at 114 °C for 4 hours.
-
Cool the mixture, filter the crude 2-nitro-5-bromobenzoic acid, wash with water, and dry.
-
Purify the crude product by recrystallization from water.[4]
Step B: Reduction
-
Prepare a hot solution of reduced iron powder, concentrated hydrochloric acid, and anhydrous ethanol.
-
Add a solution of the purified 2-nitro-5-bromobenzoic acid in an ethanol-water mixture to the hot iron solution over approximately 60 minutes.
-
Reflux the mixture for 4 hours.
-
Adjust the pH to 9 with a 10% sodium hydroxide (B78521) solution and filter while hot.
-
Adjust the filtrate to pH 2 with 20% hydrochloric acid.
-
Allow the solution to stand for crystallization.
-
Filter the resulting light yellow crystals of 2-Amino-5-bromobenzoic acid.[4]
Protocol 3: Determination of Solubility (Shake-Flask Method)
This protocol is adapted from standard methodologies for determining the solubility of related amino acid compounds.[14][15]
Objective: To determine the equilibrium solubility of 2-Amino-5-bromobenzoic acid in a specified solvent at a controlled temperature.
Materials:
-
2-Amino-5-bromobenzoic acid (solid)
-
Solvent of interest (e.g., water, methanol)
-
Sealed vials
-
Temperature-controlled orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Preparation: Add an excess amount of solid 2-Amino-5-bromobenzoic acid to a vial containing a known volume of the solvent. The excess solid ensures that equilibrium saturation is achieved.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials to pellet the excess solid.
-
Sampling: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a syringe filter into a clean vial to remove any microscopic solid particles.
-
Quantification:
-
Prepare a series of standard solutions of 2-Amino-5-bromobenzoic acid of known concentrations.
-
Analyze the standards using HPLC to generate a calibration curve (Peak Area vs. Concentration).
-
Dilute the filtered sample solution with a known volume of the mobile phase to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample by HPLC.
-
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units such as mg/mL or mol/L.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Amino-5-Bromobenzoic acid Online | 2-Amino-5-Bromobenzoic acid Manufacturer and Suppliers [scimplify.com]
- 4. Page loading... [guidechem.com]
- 5. 2-Amino-5-bromobenzoic acid, 98% | Fisher Scientific [fishersci.ca]
- 6. 2-Amino-5-bromobenzoic acid | C7H6BrNO2 | CID 79858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Amino-5-bromobenzoic acid 97 5794-88-7 [sigmaaldrich.com]
- 8. 2-Amino-5-bromobenzoic acid(5794-88-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. 2-Amino-5-bromobenzoic acid 97 5794-88-7 [sigmaaldrich.com]
- 10. 2-Amino-5-bromobenzoic acid (CAS 5794-88-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. 2-Amino-5-bromobenzoic acid | 5794-88-7 [chemicalbook.com]
- 12. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 13. 2-Amino-5-bromobenzoic acid(5794-88-7) 1H NMR [m.chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
